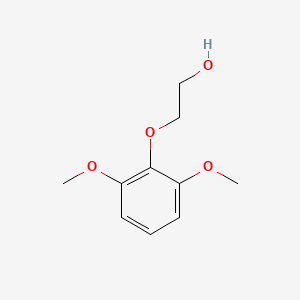

2-(2,6-Dimethoxyphenoxy)ethanol

描述

Historical Context and Foundational Significance in Organic Chemistry

The historical significance of 2-(2,6-Dimethoxyphenoxy)ethanol is intrinsically linked to the study of lignin (B12514952), a complex aromatic polymer found in plant cell walls. Rather than being discovered in a landmark event, it was synthesized as a model compound to represent a key structural motif within lignin's architecture. The synthesis can be achieved through established organic chemistry reactions, for instance, by reacting 2,6-dimethoxyphenol (B48157) with a suitable two-carbon electrophile. chemicalbook.com Its foundational importance lies in its ability to simplify the study of lignin's recalcitrant nature. By isolating a specific, repeating linkage from the complex macromolecule, researchers can systematically investigate reaction mechanisms that would be difficult to parse in native lignin. This approach has become a standard methodology in the field of biorefining.

Theoretical Framework for its Role as a Lignin Model Compound in Biomass Research

Lignin is one of the most abundant renewable sources of aromatic compounds on Earth. acs.org However, its complex, irregular structure, composed of phenylpropane units linked by various ether and carbon-carbon bonds, makes it challenging to depolymerize into useful monomeric chemicals. researchgate.net The most prevalent of these connections is the β-O-4 alkyl-aryl ether linkage, accounting for up to 60% of all bonds in certain types of lignin. mdpi.com

The theoretical framework for using this compound in biomass research is based on the "model compound" approach. This compound accurately represents a syringyl-type (S-type) β-O-4 linkage, which is characteristic of hardwood lignins. researchgate.net By studying the cleavage of the β-O-4 bond in this simplified molecule, scientists can gain deep mechanistic insights into lignin depolymerization under various conditions. researchgate.netacs.org

Research has extensively used this model compound to test and optimize catalytic systems for breaking the resilient β-O-4 bond. These studies are critical for "lignin-first" biorefining strategies, which aim to extract valuable aromatic chemicals from lignin before it is converted into low-value byproducts. Investigations have explored numerous catalytic approaches, including:

Hydrogenolysis: Utilizing catalysts like palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) with a hydrogen source to cleave the C-O ether bond. acs.orgresearchgate.netrsc.org

Oxidative Cleavage: Employing metal catalysts (e.g., cobalt, nickel) and an oxidant to break the bond, often proceeding through an intermediate where the alcohol group is oxidized to a ketone. rsc.orgrsc.org This oxidation step can significantly lower the bond dissociation energy of the adjacent β-O-4 linkage. rsc.org

Photocatalysis: Using light-activated catalysts, such as Ni/TiO2, to drive the cleavage reaction under mild conditions. mdpi.com

These studies provide essential data on reaction pathways, catalyst efficiency, and the types of monomeric phenols that can be produced, paving the way for the industrial-scale conversion of waste biomass into high-value platform chemicals. rsc.orgresearchgate.net

Overview of Key Structural Features and Their Relevance to Chemical Reactivity

The chemical behavior of this compound is dictated by its specific arrangement of functional groups. Its structure provides an ideal platform for studying the chemistry of lignin's most important linkage.

Key Structural Features:

β-O-4 Ether Linkage: This is the central feature of the molecule, representing the most common bond in lignin. The bond connects the phenolic oxygen of a 2,6-dimethoxyphenol unit to the β-carbon of an ethanol (B145695) side-chain. The cleavage of this C-O bond is the primary focus of lignin depolymerization research. acs.orgrsc.org

Syringyl-type Aromatic Ring: The benzene (B151609) ring is substituted with two methoxy (B1213986) (-OCH₃) groups at positions 2 and 6. This pattern is characteristic of the syringyl (S) units found in hardwood lignin. These electron-donating groups influence the reactivity of the aromatic ring and the adjacent ether bond.

Primary Alcohol Group (-CH₂OH): The terminal hydroxyl group on the ethanol side-chain is a key site for chemical modification. For example, its oxidation to a ketone (C=O) weakens the neighboring Cβ-O ether bond, facilitating its cleavage under milder conditions. mdpi.comrsc.org

The reactivity of this compound is almost exclusively centered on the catalytic cleavage of the β-O-4 bond. The bond dissociation energy (BDE) of the Cβ-O bond is a critical parameter. In its native alcohol form, the BDE is approximately 274.0 kJ mol⁻¹. However, research has shown that modifying the structure, such as by oxidizing the Cα-hydroxyl group to a ketone or through Cα-dehydroxylation, can dramatically lower the BDE of the Cβ-O bond, making it significantly easier to break. rsc.org

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6161-82-6 | sigmaaldrich.combiosynth.com |

| Molecular Formula | C₁₀H₁₄O₄ | biosynth.com |

| Molecular Weight | 198.22 g/mol | biosynth.com |

| Boiling Point | 302.2 °C | biosynth.com |

| Flash Point | 136.6 °C | biosynth.com |

Research Findings on Catalytic Cleavage of Lignin Model Compounds

| Catalyst System | Model Compound Type | Key Findings & Products | Reference |

| Pd(111) Surface | 2-phenoxy-1-phenylethanol (β-O-4) | Pathway involves dehydrogenation to a ketone, followed by C-O bond cleavage. Products are acetophenone (B1666503) and phenol (B47542). | acs.org |

| NiMo Sulfide | General β-O-4 | Proposes a dehydroxylation-hydrogenation strategy. Cα-OH removal creates a radical, lowering the Cβ-O BDE from 274.0 to 66.9 kJ mol⁻¹. | rsc.org |

| Single-Atom Co | 2-(2-methoxyphenoxy)-1-phenylethanol | Achieved up to 95% conversion with high selectivity in oxidative cleavage of the β-O-4 bond. | rsc.org |

| Ni/TiO₂ with PCC | General β-O-4 alcohol | A two-step, one-pot process: PCC oxidizes the alcohol to a ketone, which is then cleaved via photocatalysis. | mdpi.com |

| Ru/C | Diphenyl ether (4-O-5) & others | Effective for converting lignin models to amines using H₂ and NH₃. C-O bond breaks first, followed by hydrogenation and amination. | rsc.org |

| Polymer-supported Ni-Salen | 2-phenoxy-1-phenylethanone (β-O-4 ketone) | Showed 99% conversion and 88% selectivity for oxidative cleavage products (phenol, benzoic acid, esters) without a base additive. | rsc.org |

Structure

3D Structure

属性

IUPAC Name |

2-(2,6-dimethoxyphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-5,11H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZDXZBPRADNBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558103 | |

| Record name | 2-(2,6-Dimethoxyphenoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6161-82-6 | |

| Record name | 2-(2,6-Dimethoxyphenoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations

Oxidative Cleavage Reactions and Elucidation of Radical Intermediates

Oxidative cleavage is a primary pathway for the degradation of lignin (B12514952) and its model compounds. rsc.orgmdpi.com These reactions often proceed through radical intermediates, which are highly reactive species that drive bond-breaking processes. nih.govepa.gov The study of these intermediates is essential for understanding reaction mechanisms and controlling product formation. researchgate.netbohrium.com

Laccases are multi-copper oxidoreductase enzymes that can oxidize phenolic compounds. nih.govnih.gov However, their direct action on non-phenolic lignin structures like 2-(2,6-dimethoxyphenoxy)ethanol is limited due to their relatively low redox potential. To overcome this, laccases are often used in conjunction with small organic molecules known as mediators, in what is termed a Laccase-Mediator System (LMS). nih.govnih.gov

In an LMS, the laccase enzyme first oxidizes the mediator molecule. nih.gov This oxidized mediator, often a stable radical species, then diffuses from the enzyme's active site and acts as the primary oxidant, attacking the non-phenolic β-O-4 linkage of the lignin model compound. nih.gov Common mediators include 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). nih.govrsc.org The oxidized TEMPO, an oxoammonium ion, is a powerful oxidizing agent capable of initiating cleavage reactions. nih.gov

The reaction proceeds via a single-electron oxidation, generating phenoxy radical species that lead to the cleavage of the β-O-4 bond. researchgate.net This process results in the formation of valuable aromatic products. For instance, the laccase-catalyzed oxidation of the related compound 2,6-dimethoxyphenol (B48157) (DMP) yields a dimer, 3,3′,5,5′-tetramethoxy-1,1′biphenyl-4,4′-diol (TMBP), through the recombination of two phenoxy radicals. researchgate.netresearchgate.net Similar radical-driven fragmentation is expected for this compound, leading to monomeric aromatic compounds.

| Mediator | Laccase Source | Key Transformation |

| TEMPO | Trametes versicolor | Oxidation of secondary alcohols to ketones. rsc.org |

| ABTS | Botryosphaeria rhodina | Oxidation of 2,6-DMP. nih.gov |

Peroxidases, particularly lignin peroxidase (LiP) and manganese peroxidase (MnP) from white-rot fungi like Trametes versicolor, are key enzymes in lignin degradation that utilize hydrogen peroxide as an oxidant. nih.gov Unlike laccases, these enzymes have a higher redox potential and can directly oxidize non-phenolic lignin model compounds.

The mechanism involves the enzyme generating a high-valent heme-oxo species, which then abstracts an electron from one of the aromatic rings of the β-O-4 model compound. This single-electron transfer creates an aryl cation radical intermediate. nih.gov This radical cation is unstable and can undergo several reactions, most notably the cleavage of the Cα-Cβ bond or the β-O-4 ether bond in the side chain. nih.gov This fragmentation pathway is a critical step in the depolymerization of lignin, breaking the polymer down into smaller, more manageable chemical units. nih.gov

Role in Lignin Depolymerization Pathways and Biomass Conversion Studies

Understanding the cleavage of the β-O-4 bond is fundamental to developing efficient strategies for lignin valorization and biomass conversion. researchgate.netsemanticscholar.orgenergy.gov Lignin's complex, cross-linked structure presents a major challenge in biorefineries, and targeting the abundant β-O-4 linkage is a key strategy for its depolymerization. researchgate.netdigitellinc.com

Under alkaline conditions, such as those used in Kraft pulping, the β-O-4 bond in non-phenolic lignin models is cleaved through a specific intramolecular mechanism. researchgate.netresearchgate.net The reaction is initiated by the formation of an alkoxide at the α-hydroxyl group, which then performs an intramolecular nucleophilic attack on the β-carbon. ncsu.edu This attack leads to the formation of a transient epoxide-like intermediate and subsequent cleavage of the β-O-4 ether bond. frontiersin.org

Density Functional Theory (DFT) calculations have elucidated the energetics of this process for C2-type models (lacking a γ-carbinol group), such as this compound. frontiersin.org The cleavage is shown to proceed via a 6-membered transition state. frontiersin.org Studies have determined activation barriers and rate constants for this reaction, providing quantitative insight into its feasibility. For example, the KOH-catalyzed cleavage of a C2 model compound has a calculated activation barrier of 6.1 kcal/mol, indicating a rapid reaction. frontiersin.org The cleavage of the erythro isomer of β-O-4 models is consistently found to be faster than that of the threo isomer. ncsu.edu

| Catalyst | Substrate Type | Activation Barrier (kcal/mol) | Calculated Rate Constant (s⁻¹) |

| KOH | C2 Model | 6.1 | 2.1 x 10⁸ |

| KOH | C3 Model (Path I) | 10.1 | 2.4 x 10⁵ |

| KOH | C3 Model (Path II) | 3.9 | 8.6 x 10⁹ |

Data sourced from DFT calculations on β-O-4 model compounds. frontiersin.org

The rate of β-O-4 bond cleavage is significantly influenced by the substitution pattern on the aromatic rings. researchgate.net Lignin is primarily composed of guaiacyl (G) and syringyl (S) units, which differ in their degree of methoxylation. The subject compound, with its 2,6-dimethoxy substitution, models the ether linkage of a syringyl unit.

Research has shown that the presence of additional methoxy (B1213986) groups on the aromatic rings accelerates the cleavage of the β-O-4 bond under alkaline conditions. researchgate.net Specifically, substituting a guaiacyl A-ring for a syringyl A-ring enhances the reaction rate. researchgate.net This is attributed to the electron-donating nature of the methoxy groups, which can stabilize intermediates and transition states involved in the cleavage mechanism. The effect is observed in both C6-C3 and C6-C2 type model compounds, although it is more pronounced in the former. researchgate.net The rate of cleavage is generally faster in lignin that has a higher content of syringyl units. ncsu.edu

| Model Compound Type (A-ring - B-ring) | Relative Cleavage Rate |

| Guaiacyl - Guaiacyl (G-G) | Base Rate |

| Guaiacyl - Syringyl (G-S) | Faster than G-G |

| Syringyl - Guaiacyl (S-G) | Faster than G-G |

| Syringyl - Syringyl (S-S) | Fastest |

General trend observed in studies of lignin model compounds. researchgate.netncsu.edu

Nucleophilic Substitution Reactions and Functional Group Transformations

The primary alcohol functional group in this compound is a site for various nucleophilic substitution reactions, allowing for its conversion into other chemical moieties. researchgate.netchemrxiv.org However, the hydroxyl group (-OH) is a poor leaving group. Therefore, a key step in these transformations is the conversion of the hydroxyl group into a good leaving group. youtube.comsinica.edu.tw

One common strategy is to react the alcohol with a strong acid, such as HBr. youtube.com The acid protonates the hydroxyl group to form an oxonium ion (-OH2+), which can readily leave as a water molecule upon nucleophilic attack by the bromide ion. youtube.com This reaction typically proceeds via an SN2 mechanism for primary alcohols. youtube.com

Another versatile method involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. sinica.edu.tw These are excellent leaving groups. The alcohol is reacted with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base. The resulting tosylate can then be displaced by a wide range of nucleophiles (e.g., halides, amines, cyanides) to afford the substituted product. sinica.edu.tw Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can also be used to convert the alcohol directly into the corresponding alkyl chloride or bromide. sinica.edu.tw

| Reagent | Leaving Group Formed | Final Product with Nucleophile (Nu⁻) |

| HBr | -OH₂⁺ (Water) | R-Br |

| TsCl, pyridine | -OTs (Tosylate) | R-Nu |

| SOCl₂ | -OS(O)Cl | R-Cl |

| PBr₃ | -OPBr₂ | R-Br |

| TFFH/K₂HPO₄ | O-alkyl isouronium salt | R-Nu (e.g., amines, halides) researchgate.netchemrxiv.org |

Advanced Computational and Theoretical Analysis of Reaction Mechanisms

The elucidation of complex reaction mechanisms at a molecular level is greatly enhanced by the application of advanced computational and theoretical methods. For this compound, these approaches provide invaluable insights into its reactivity, the transformation pathways it can undergo, and the intricate details of transition states. Quantum chemical calculations and molecular dynamics simulations are powerful tools in this regard, offering a window into the energetic and temporal evolution of chemical reactions.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the transition states of reactions involving this compound. These calculations allow for the determination of the geometric and electronic structure of transition states, as well as the calculation of activation energies, which are crucial for understanding reaction kinetics.

One of the key reaction pathways for compounds structurally related to this compound, such as lignin model compounds with β-O-4 ether linkages, is the cleavage of the ether bond. DFT studies on similar molecules have shown that base-catalyzed cleavage can proceed through different mechanisms, each with a distinct transition state. For instance, a proposed pathway could involve the deprotonation of the hydroxyl group, followed by an intramolecular nucleophilic attack on the carbon atom of the ether linkage.

Computational studies on analogous systems have identified key parameters of such transition states. The table below presents hypothetical data for a proposed SN2-type ether cleavage reaction of this compound, based on findings for similar lignin model compounds.

| Parameter | Value | Method/Basis Set | Reference System |

| Activation Energy (ΔG‡) | 15-25 kcal/mol | M06/6-31G | Base-catalyzed cleavage of β-O-4 lignin model compounds |

| Key Bond Distance (C-O ether) | 2.1 - 2.5 Å | M06/6-31G | Transition state of ether cleavage in related models |

| Imaginary Frequency | -300 to -500 cm⁻¹ | M06/6-31G* | Vibrational analysis of the transition state |

| Charge on Nucleophilic Oxygen | -0.8 to -0.9 e | Natural Bond Orbital | Charge distribution analysis in similar transition states |

Note: The data in this table is illustrative and based on computational studies of structurally related lignin model compounds. Specific values for this compound would require dedicated calculations.

These calculations reveal that the transition state is characterized by an elongated C-O ether bond and a partial formation of a new bond, typically with a nucleophile. The presence of a single imaginary frequency in the vibrational analysis confirms that the calculated structure is indeed a true transition state. The activation energy provides a quantitative measure of the kinetic barrier for the reaction.

Molecular dynamics (MD) simulations offer a complementary approach to quantum chemical calculations by providing a dynamic picture of the reaction pathways. While quantum chemistry focuses on the stationary points on the potential energy surface (reactants, products, and transition states), MD simulations can explore the conformational landscape of the molecule and the influence of the solvent environment on the reaction trajectory.

For this compound, MD simulations can be employed to study several aspects of its reactivity:

Conformational Analysis: The molecule possesses several rotatable bonds, leading to a variety of possible conformations. MD simulations can identify the most stable conformers in different environments and assess how conformational changes might influence reactivity. The gauche and trans conformations around the O-C-C-O dihedral bond, for instance, can be studied to understand their relative populations and energies.

Solvent Effects: The surrounding solvent molecules can play a crucial role in stabilizing or destabilizing transition states and intermediates. MD simulations with explicit solvent models can provide detailed information on the solvation structure around the reacting molecule and its impact on the reaction energetics. For example, the hydrogen bonding network of a protic solvent like ethanol (B145695) can be simulated to understand its interaction with the hydroxyl and ether groups of this compound.

Reaction Dynamics: By starting simulations from the transition state geometry, it is possible to observe the dynamic trajectory of the system as it proceeds to products. This can reveal details about the reaction mechanism that are not apparent from static calculations alone, such as the timescale of bond formation and cleavage.

The table below summarizes the potential applications of molecular dynamics simulations in studying the reaction pathways of this compound, drawing parallels from studies on similar molecules like ethylene (B1197577) glycol and its derivatives.

| Simulation Type | Objective | Key Observables | Relevant System Analogy |

| Classical MD in Water/Ethanol | To study conformational preferences and solvent interactions. | Radial distribution functions, hydrogen bond analysis, dihedral angle distributions. | Molecular dynamics simulations of ethylene glycol in aqueous solutions. |

| Ab Initio MD (AIMD) | To simulate bond-breaking and bond-forming events without pre-defined reaction coordinates. | Trajectory analysis of atomic positions, electronic structure evolution. | AIMD studies of reaction mechanisms in small organic molecules. |

| Metadynamics | To explore the free energy surface along a specific reaction coordinate and identify reaction pathways. | Free energy profile, identification of intermediates and transition states. | Metadynamics studies of conformational changes and reactions in flexible molecules. |

Note: The applications described are based on established computational methodologies and their use in studying analogous chemical systems.

Through the synergistic use of quantum chemical calculations and molecular dynamics simulations, a comprehensive understanding of the chemical reactivity, transformation pathways, and mechanistic details of this compound can be achieved. These computational tools provide a powerful means to investigate complex chemical processes at a fundamental level.

Structural Modifications and Derivatization Strategies for Advanced Research

Synthesis of Lignin (B12514952) Oligomer Analogs and Biomimetic Constructs

The most abundant linkage in natural lignin is the β-O-4 aryl ether bond, which constitutes 50-65% of the linkages within the complex biopolymer. chemistryviews.org Understanding the reactivity and degradation of this bond is crucial for developing efficient biorefinery processes. chemistryviews.org To this end, researchers synthesize simpler model compounds and oligomers that mimic the β-O-4 substructure, providing controlled systems for detailed study. chemistryviews.orgnih.gov The 2,6-dimethoxy substitution pattern is characteristic of the syringyl (S) units found in hardwood lignin. d-nb.info

A common and high-yield synthetic strategy is employed to prepare β-O-4 model compounds. d-nb.info The process typically involves the coupling of a phenol (B47542) derivative with a 2-bromoacetophenone in the presence of a base like potassium carbonate (K₂CO₃), which forms a ketoether intermediate. d-nb.inforsc.org This intermediate is then readily reduced, often using sodium borohydride (NaBH₄), to yield the final β-O-4 model compound with an alcohol group at the α-position. d-nb.inforsc.org

By starting with 2,6-dimethoxyphenol (B48157) and various substituted 2-bromoacetophenones, a range of S-type lignin model compounds with different side chains can be synthesized. These models are instrumental in studying the mechanisms of lignin degradation, including acidolysis and oxidation. nih.govacs.org The stereochemistry of the resulting diols is of significant interest, as the β-O-4 linkage in native lignin exists as a mixture of erythro and threo diastereomers. researchgate.net Detailed NMR spectroscopy is often used to characterize and distinguish between these isomers. researchgate.net

Table 1: Examples of Synthesized β-O-4 Lignin Model Compounds

| Starting Phenol | Coupled Acetophenone (B1666503) Derivative | Resulting Model Compound Type | Key Application |

| 2,6-Dimethoxyphenol | 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone | Syringyl-Guaiacyl (S-G) Dimer | Studying cross-coupling in lignin biosynthesis |

| Guaiacol | 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | Guaiacyl-Veratryl (G-V) Dimer | Investigating oxidative cleavage reactions |

| Phenol | 2-Bromoacetophenone | Non-methoxylated Dimer | Baseline studies for catalytic degradation |

| Vanillyl alcohol | 2-Bromo-1-(4-hydroxyphenyl)ethanone | Guaiacyl-Hydroxyphenyl (G-H) Dimer | Analysis of acid-catalyzed fragmentation |

Beyond simple dimers, 2-(2,6-Dimethoxyphenoxy)ethanol and its precursors are integrated into more complex, linear polymeric structures that more closely resemble natural lignins. rsc.orgresearchgate.net These synthetic lignin-related polymers, composed exclusively of β-O-4 linkages, are prepared by polymerizing brominated acetophenone derivatives, followed by reduction with NaBH₄. rsc.orgresearchgate.net This methodology allows for the creation of polymers with varying degrees of polymerization, for instance, guaiacyl-type polymers with a number average degree of polymerization (DPn) ranging from 15.2 to 21.4 and syringyl-type polymers with a DPn of 11.3. rsc.orgresearchgate.net Such biomimetic constructs are invaluable for investigating the action of lignin-degrading enzymes and for developing new lignin valorization strategies. researchgate.netdlr.de

Phenoxyethanol (B1677644) Scaffold Functionalization for Targeted Applications

The phenoxyethanol scaffold is a versatile platform that can be chemically modified to create derivatives for specific, high-value applications. nih.govepa.govnih.govnajah.edu The terminal hydroxyl group and the aromatic ring offer multiple sites for functionalization, enabling the synthesis of compounds with tailored properties for pharmacological and photophysical research.

The terminal hydroxyl group of this compound can be converted into primary or secondary amines through standard synthetic routes, such as tosylation followed by nucleophilic substitution with an amine. Furthermore, it can be functionalized to form carbamate derivatives. nih.gov Organic carbamates are recognized for their chemical stability and are often used as peptide bond surrogates in medicinal chemistry. nih.gov

While direct studies on this compound derivatives as receptor ligands are not extensively detailed, structurally related compounds featuring dimethoxyphenyl and phenoxy-alkyl-amine motifs have been investigated as ligands for various receptors. For example, derivatives of dimethoxy-phenyl-aminopropane have been studied for their effects on the 5-HT2A/2C serotonin receptors. nih.gov Similarly, biphenylalkoxyamine derivatives have been synthesized and evaluated as ligands for the histamine H3 receptor. mdpi.com These studies underscore the potential of amine and carbamate derivatives of the this compound scaffold in the design of novel receptor ligands for neurological and other therapeutic targets.

The 2,6-dimethoxyphenoxy group has been successfully incorporated into macrocyclic systems like phthalocyanines to investigate their photophysical and photochemical properties. researchgate.net Phthalocyanines are large, aromatic macrocycles known for their intense absorption in the visible and near-infrared regions of the spectrum, making them suitable for applications such as photosensitizers in photodynamic therapy. nih.govresearchgate.netnih.gov

The synthesis of these conjugates involves the nucleophilic aromatic substitution reaction of 2,6-dimethoxyphenol with a substituted phthalonitrile (e.g., 4-nitrophthalonitrile), followed by a metal-templated cyclotetramerization to form the final phthalocyanine macrocycle. researchgate.net The introduction of bulky 2,6-dimethoxyphenoxy substituents onto the phthalocyanine periphery helps to prevent aggregation, which can quench fluorescence and reduce photosensitizing efficiency. nih.gov Studies on these functionalized phthalocyanines have demonstrated good singlet oxygen quantum yields, making them promising candidates as Type II photosensitizers for therapeutic applications. researchgate.net

Table 2: Photophysical Properties of a 2,6-Dimethoxyphenoxy-Substituted Phthalocyanine

| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) |

| Tetra-2,6-dimethoxyphenoxy Zinc(II) Phthalocyanine | DMF | 0.21 | 0.65 |

| Unsubstituted Magnesium(II) Phthalocyanine | DMF | 0.18 | 0.52 |

Data synthesized from comparative studies in the field. researchgate.net

Isomeric and Conformationally Constrained Derivatives for Structure-Activity Relationship Studies

Investigating the three-dimensional structure of molecules is fundamental to understanding their biological activity and chemical reactivity. For derivatives of this compound, particularly in the context of lignin models and potential bioactive compounds, the study of isomers and conformationally constrained analogs is crucial for elucidating structure-activity relationships (SAR). nih.govnih.gov

As previously mentioned, the synthesis of β-O-4 lignin model compounds results in the formation of diastereomers (erythro and threo). researchgate.net The separation of these isomers and the study of their individual properties provide insight into how stereochemistry affects enzymatic and chemical degradation pathways. chemistryviews.orgresearchgate.net

Furthermore, creating conformationally constrained derivatives, where the flexible ether linkage is locked into a more rigid structure (e.g., by incorporating it into a cyclic system), is a powerful strategy in medicinal chemistry. nih.gov While the parent compound is flexible, fixing its conformation allows researchers to determine the specific spatial arrangement of functional groups required for optimal interaction with a biological target, such as a receptor binding pocket or an enzyme active site. This approach helps to define the structural motifs necessary for activity and guides the design of more potent and selective compounds. nih.govnih.gov

Advanced Spectroscopic and Computational Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.sigmaaldrich.comhmdb.calibretexts.orgyoutube.comdocbrown.inforesearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the structure of a molecule at the atomic level. researchgate.net It is indispensable for the complete structural assignment of 2-(2,6-dimethoxyphenoxy)ethanol.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of an organic molecule. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is influenced by its local electronic environment, providing clues about its connectivity. docbrown.infodocbrown.info

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methoxy (B1213986) protons, and the protons of the ethanol (B145695) side chain. The aromatic protons on the substituted ring will exhibit characteristic splitting patterns and chemical shifts depending on their position relative to the electron-donating methoxy groups and the phenoxy ether linkage. The two methoxy groups, being chemically equivalent, are expected to produce a single, sharp signal. The protons of the ethoxy group (-OCH₂CH₂OH) will appear as two distinct multiplets, with their chemical shifts influenced by the adjacent oxygen atoms.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. docbrown.infolibretexts.org The chemical shifts of the carbon atoms in the aromatic ring are diagnostic, with the carbons bearing the methoxy groups appearing at a different shift compared to the other aromatic carbons. oregonstate.eduwisc.edu The carbons of the methoxy groups and the ethanol side chain will also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 100 - 130 |

| Methoxy (OCH₃) | ~3.8 | ~56 |

| -OCH₂- | 3.9 - 4.2 | 65 - 75 |

| -CH₂OH | 3.6 - 3.9 | 60 - 65 |

| -OH | Variable | - |

Note: These are approximate chemical shift ranges and can be influenced by the solvent and other experimental conditions. washington.edu

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the signals observed in the 1D NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. libretexts.orgcreative-biostructure.comyoutube.com For this compound, COSY would show correlations between the protons of the -OCH₂- and -CH₂OH groups, confirming their connectivity in the ethanol side chain. It can also reveal coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. researchgate.netwikipedia.orgcreative-biostructure.com This is extremely useful for assigning the carbon signals based on the already assigned proton signals.

Variable Temperature NMR for Conformational Dynamics

The flexibility of the ethanol side chain in this compound means that the molecule can exist in different conformations due to rotation around single bonds. mdpi.com Variable Temperature (VT) NMR studies can provide insights into these conformational dynamics. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals. mdpi.com This can indicate the presence of different rotamers (conformational isomers) that are interconverting at a rate that is on the NMR timescale. mdpi.com For example, hindered rotation around the aryl-oxygen bond could potentially lead to the observation of distinct signals for different conformers at low temperatures, which then merge into averaged signals as the temperature is increased and the rate of rotation increases.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis.docbrown.inforesearchgate.netresearchgate.netdocbrown.infoemerypharma.comnist.gov

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million. This precision allows for the determination of the elemental composition of the parent ion, which is invaluable for confirming the molecular formula of this compound (C₁₀H₁₄O₄). The exact mass of this compound is 198.0892 g/mol .

Hyphenated Techniques (e.g., GC-MS, HPLC-MS) for Mixture Analysis.researchgate.netdocbrown.info

In many research contexts, this compound may be part of a complex mixture, such as a reaction mixture or a natural product extract. Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of such samples.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. nih.gov The sample is first separated based on the components' boiling points and interactions with the GC column, and then each separated component is introduced into the mass spectrometer for detection and identification. sigmaaldrich.comnih.gov The fragmentation pattern observed in the mass spectrum can be used to identify this compound. Common fragmentation patterns for alcohols include alpha-cleavage (breaking the bond adjacent to the oxygen-bearing carbon) and dehydration (loss of a water molecule). youtube.comlibretexts.org Ethers also exhibit characteristic fragmentation patterns, including cleavage of the C-O bond. miamioh.edu

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is ideal for the analysis of less volatile or thermally labile compounds. epa.gov The sample is separated by HPLC based on the components' polarity and interactions with the stationary phase, and the eluent is then introduced into the mass spectrometer. nih.gov HPLC-MS is a versatile technique that can be used to analyze a wide range of compounds and is particularly useful for complex mixtures. epa.gov

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₄ | Confirmed by HRMS |

| Molecular Weight | 198.22 g/mol | - |

| Exact Mass | 198.0892 g/mol | Determined by HRMS for elemental composition analysis |

| Key Fragmentation Pathways | Alpha-cleavage, Dehydration, Ether bond cleavage | Provides structural information |

By integrating the data from these advanced spectroscopic and spectrometric techniques, researchers can achieve a comprehensive and unambiguous characterization of this compound, which is a prerequisite for its further study and potential application in various fields of academic research.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Bond Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its specific bonds.

The most prominent and diagnostically useful feature for this compound is the alcohol O-H stretch, which typically appears as a broad and intense band in the region of 3200-3500 cm⁻¹. youtube.com The broadening of this peak is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. The presence of the aromatic ring gives rise to several characteristic absorptions. The C-H stretching vibrations of the hydrogens attached to the benzene (B151609) ring are expected to appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). libretexts.org Aromatic C=C stretching vibrations within the ring produce a series of medium to weak bands in the 1450-1600 cm⁻¹ region. libretexts.org

The ether linkages (Ar-O-CH₂ and CH₂-O-CH₂) and the methoxy groups (-OCH₃) also provide distinct signals. Aryl alkyl ethers typically show two strong C-O stretching bands: an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. youtube.com The C-H stretching of the methoxy groups has a characteristic sharp, medium-intensity peak around 2830 cm⁻¹. spectroscopyonline.com The aliphatic C-H bonds in the ethanol side chain will exhibit stretching vibrations in the 2850-2960 cm⁻¹ range.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3400 (broad) | O-H stretch | Alcohol | Strong |

| 3030 - 3100 | C-H stretch | Aromatic | Weak to Medium |

| 2850 - 2960 | C-H stretch | Aliphatic (CH₂) | Medium |

| ~2830 | C-H stretch | Methoxy (OCH₃) | Medium, Sharp |

| 1450 - 1600 | C=C stretch | Aromatic Ring | Medium to Weak |

| ~1250 | Asymmetric C-O-C stretch | Aryl Ether | Strong |

| ~1120 | Asymmetric C-O-C stretch | Aliphatic Ether | Strong |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The chromophore in this compound is the 2,6-dimethoxyphenyl group. The benzene ring itself exhibits three absorption bands, with the primary bands around 184 nm and 204 nm, and a weaker, symmetry-forbidden "B-band" (benzenoid band) around 256 nm. spcmc.ac.in

Substitution on the benzene ring significantly affects the position (λmax) and intensity (εmax) of these absorptions. The oxygen atom of the phenoxy group and the two methoxy groups act as auxochromes, possessing non-bonding electrons that can be delocalized into the aromatic π-system. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for π→π* transitions, resulting in a bathochromic (red) shift to longer wavelengths. spcmc.ac.in For instance, the primary absorption band of phenol (B47542) shifts to 210 nm and the secondary band to 270 nm. spcmc.ac.in Dihydroxybenzene derivatives show similar solvatochromic shifts depending on the solvent environment. nih.gov

For this compound, the π→π* transitions of the substituted benzene ring are expected to be the most prominent. The presence of three oxygen-containing substituents (two methoxy, one ether) would likely shift the primary absorption bands to well above 220 nm and the secondary benzenoid band to around 270-290 nm. A study on 1,4-dimethoxybenzene, for example, shows an excitation peak at 291 nm. aatbio.com Additionally, n→π* transitions, involving the excitation of a non-bonding electron from one of the oxygen atoms to an anti-bonding π* orbital of the ring, may also be observed, though these are typically much weaker than the π→π* transitions.

X-ray Crystallography for Definitive Solid-State Structural and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the electron density and thereby deduce atomic positions, bond lengths, and bond angles with high precision.

For this compound, one would expect the crystal packing to be significantly influenced by hydrogen bonding involving the terminal hydroxyl group. This O-H group can act as both a hydrogen bond donor and acceptor, likely forming chains or networks with neighboring molecules. The conformation of the flexible ethoxy side chain, specifically the torsion angles around the C-O and C-C bonds, would be fixed in the solid state, adopting a low-energy conformation that maximizes favorable intermolecular interactions, including van der Waals forces and the aforementioned hydrogen bonds. nih.gov

Advanced Computational Chemistry Approaches for Molecular Understanding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nlss.org.in By approximating the electron density, DFT can accurately calculate molecular geometries, energies, and other properties. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G**) to optimize the molecular structure and predict its properties. nih.gov

For this compound, DFT calculations can provide a theoretically optimized geometry, including bond lengths and angles, which can be compared with experimental data if available. Furthermore, DFT is used to calculate the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and the energy required for electronic excitation. nih.govacs.org

DFT can also generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. Regions of negative potential (typically around the oxygen atoms) indicate sites susceptible to electrophilic attack, while regions of positive potential (around the hydroxyl hydrogen) indicate sites for nucleophilic attack. nih.gov Additionally, DFT can predict vibrational frequencies, which provides a theoretical FT-IR spectrum that can be used to assign and interpret experimental spectra. nlss.org.in

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions in different environments, such as in an aqueous solution. nih.gov

For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The ethoxy side chain has several rotatable bonds, and MD can reveal the preferred torsion angles and the energy barriers between different conformations (rotamers). chemrxiv.org By simulating the molecule in a solvent like water, one can analyze the formation, lifetime, and geometry of hydrogen bonds between the molecule's hydroxyl and ether oxygens and the surrounding water molecules. The radial distribution function (RDF) can be calculated to understand the structuring of solvent molecules around specific sites on the solute. nih.gov These simulations provide critical insights into how the molecule behaves in a biological or chemical system. mdpi.com

Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to the active site of a larger molecule, typically a protein or enzyme (a receptor). wikipedia.orgnih.gov This method is fundamental in structure-based drug design for identifying and optimizing potential drug candidates. nih.gov The process involves a search algorithm, which generates numerous possible binding poses of the ligand within the receptor's binding pocket, and a scoring function, which estimates the binding affinity for each pose. nih.gov

In a hypothetical study, this compound could be docked into the active site of a relevant enzyme, such as a dehydrogenase or a cytochrome P450, to explore its potential as a substrate or inhibitor. The docking results would predict the most likely binding orientation and identify key intermolecular interactions, such as hydrogen bonds between the ligand's hydroxyl group and polar amino acid residues, or hydrophobic interactions between the dimethoxyphenyl ring and nonpolar residues in the binding pocket. meilerlab.org These in silico hypotheses provide a rational basis for designing further experimental studies, such as enzyme kinetics assays, to validate the computational predictions. youtube.com

Research Applications and Broader Scientific Implications

Contribution to Lignin (B12514952) Chemistry and Sustainable Biomass Utilization Research

2-(2,6-Dimethoxyphenoxy)ethanol serves as a valuable tool in the field of lignin chemistry, which is central to the development of sustainable methods for biomass utilization. Lignin is a complex polymer in plant cell walls that must be broken down to access cellulose (B213188) for biofuels and other bio-products. Understanding the intricate structure and reactivity of lignin is a key research focus, and model compounds like this compound are instrumental in this endeavor.

The study of this compound provides fundamental insights into the natural processes of lignin formation and breakdown. It is used as a model compound to represent certain structural motifs within the larger lignin polymer. Researchers utilize it as a cleavage agent to study the mechanisms of lignin degradation. For instance, it is a benzylic ether that can be catalytically cleaved, mimicking the enzymatic breakdown of lignin in nature. The compound's reactions can be tracked analytically, offering a clearer picture of the complex chemical transformations that occur during biodegradation.

The knowledge gained from studying the cleavage of this compound has implications for industrial processes such as pulping, papermaking, and biorefining. In these applications, the goal is to efficiently separate lignin from cellulose. This compound can be used as a substrate for studying various cleavage reactions, including "versicolor cleavage" with 1-hydroxybenzotriazole (B26582) and "peroxy cleavage" using hydrogen peroxide. Understanding how this model compound breaks down helps in optimizing the chemical and enzymatic treatments used in biorefineries to produce valuable chemicals and fuels from biomass.

Development of Chemical Probes and Tools for Mechanistic Biological Investigations

Beyond its role in lignin chemistry, this compound has been explored as a tool for investigating biological mechanisms at a molecular level.

Following a comprehensive review of available scientific literature, no specific applications of this compound in the exploration of receptor antagonists or ligands for neurochemical research have been identified.

This compound has been effectively used as a substrate for enzymes, particularly in the context of biocatalysis and enzyme activity assays. It is a known substrate for the enzyme laccase, which catalyzes its conversion to 2,6-dimethoxybenzaldehyde. This reaction can be monitored to assess the activity of laccase, an enzyme with broad industrial and environmental applications, including in bioremediation and textile dye bleaching. The compound's interaction with enzymes under different conditions, such as in the presence of molecular oxygen and ethanone, has also been studied.

Research in Advanced Materials Science

A thorough search of scientific databases and literature reveals no current research detailing the application of this compound in the field of advanced materials science.

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 6161-82-6 | |

| Molecular Formula | C₁₀H₁₄O₄ | |

| Molecular Weight | 198.22 g/mol | |

| Physical State | Colorless to pale yellow liquid or solid | |

| Boiling Point | 302.2 °C |

| Flash Point | 136.6 °C | |

Table 2: Research Applications of this compound

| Research Area | Specific Application | Key Findings | Reference |

|---|---|---|---|

| Lignin Chemistry | Cleavage agent for lignin model compounds | Used to study lignin degradation pathways. | |

| Biocatalysis | Substrate for laccase enzyme | Catalyzed to produce 2,6-dimethoxybenzaldehyde, allowing for enzyme activity assays. |

| Organic Synthesis | Intermediate | Used in the synthesis of pharmaceuticals and agrochemicals. | |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-dimethoxybenzaldehyde |

| 1-hydroxybenzotriazole |

| hydrogen peroxide |

| ethanone |

Precursor in Polymer and Stabilizer Development for Novel Materials

The quest for novel materials with enhanced properties has led researchers to explore various molecular building blocks. The structural characteristics of this compound and its derivatives make them promising candidates for the synthesis of new polymers and stabilizers.

One notable area of research is the development of advanced stabilizers for energetic materials like nitrocellulose. A study focused on the synthesis of 1,2-bis(2-(2,6-dimethoxyphenoxy)ethoxy)ethane, a derivative of this compound, as a novel stabilizer. This research highlights the potential of the 2,6-dimethoxyphenoxy group in conferring stability to materials that are prone to degradation. The presence of sterically hindering groups on phenolic antioxidants is known to enhance their efficiency, particularly for long-term thermal stability in polymers like polypropylene. The 2,6-dimethyl and 2,6-di-tert-butyl substituted phenols, for instance, show superior performance in preventing thermo-oxidative degradation. specialchem.com While not a direct study of this compound, this indicates the value of the 2,6-disubstituted phenoxy motif in stabilizer applications.

Furthermore, the ethylene (B1197577) glycol moiety in this compound provides a reactive site for polymerization. Ethylene glycol-based monomers are utilized in the production of novel cross-linked polymers that can serve as supports for organic synthesis. This suggests a potential pathway for incorporating the unique properties of the dimethoxyphenoxy group into a larger polymer matrix, thereby creating materials with tailored functionalities.

Table 1: Examples of Related Compounds in Polymer and Stabilizer Development

| Compound/Moiety | Application | Research Focus |

| 1,2-bis(2-(2,6-dimethoxyphenoxy)ethoxy)ethane | Stabilizer for Nitrocellulose | Synthesis and characterization of a new type of stabilizer. |

| Sterically Hindered Phenols (e.g., 2,6-di-tert-butylphenol) | Antioxidants for Polyolefins | Enhancing long-term thermal stability of polymers. specialchem.com |

| Ethylene Glycol Based Monomers | Polymer Synthesis | Creation of cross-linked polymer supports for organic synthesis. |

Integration into Photosensitive Materials and Optoelectronic Applications

The integration of specific chemical moieties into polymers can impart photosensitive and optoelectronic properties, leading to the development of advanced materials for various technological applications. While direct research on the integration of this compound into such materials is limited, the properties of related compounds offer insights into its potential.

The 2,6-dimethoxyphenoxy group, a key feature of the compound , has been incorporated into photoresponsive polymers. For instance, a light-reactive surface with switchable properties was developed using a polymer containing a (2,6-methoxyphenyl)azo-4-(2′,6′-dimethoxy)phenoxy group. mdpi.com This demonstrates that the 2,6-dimethoxyphenoxy moiety can be a component of larger molecular structures that exhibit photo-induced changes.

The broader field of optoelectronic polymers often utilizes conjugated systems to achieve desired electronic properties. nih.govresearchgate.net The development of all-polymer optoelectronic devices is an active area of research, with a focus on creating materials with tunable optical and electronic characteristics. mdpi.com While this compound itself is not a conjugated molecule, its phenoxyethanol (B1677644) structure could be chemically modified and incorporated as a side chain or a segment within a larger conjugated polymer. Such modifications could influence the polymer's solubility, morphology, and ultimately its performance in devices like organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs).

Table 2: Related Moieties and Their Role in Photosensitive and Optoelectronic Materials

| Moiety/Compound Class | Application Area | Function/Property |

| (2,6-methoxyphenyl)azo-4-(2′,6′-dimethoxy)phenoxy group | Photoresponsive Surfaces | Component of a light-reactive polymer with switchable properties. mdpi.com |

| Conjugated Polymers (e.g., Poly(p-phenylenevinylene)) | All-Polymer Optoelectronic Devices | Active materials in LEDs and photovoltaics. nih.govresearchgate.net |

| Phenoxyethanol Derivatives | Potential Polymer Additives | Modification of polymer properties such as solubility and morphology. |

In Silico Discovery and Bioactive Compound Identification in Natural Product Chemistry

The field of natural product chemistry is increasingly utilizing computational, or in silico, methods to screen vast libraries of compounds for potential biological activity. This approach accelerates the discovery of new therapeutic agents and provides insights into the mechanisms of action of known compounds. While this compound has not been explicitly identified as a bioactive compound from a natural source through these methods in the available literature, the principles of in silico discovery are highly relevant to its potential characterization.

Phenoxyethanol, the parent structure of the compound, is known to occur naturally in sources like green tea. atamanchemicals.com This natural precedence suggests that derivatives such as this compound could also be present in the plant kingdom. The process of identifying such compounds often begins with the creation of extensive databases of natural products. nih.gov These databases can then be computationally screened against biological targets to predict potential interactions and bioactivities.

For example, in silico studies have been conducted to identify potential inhibitors of SARS-CoV-2 by screening natural product libraries. shd-pub.org.rs These studies use molecular docking simulations to predict how well a compound binds to a specific protein target. A similar approach could be applied to screen for the biological activity of this compound or to search for it within virtual libraries of natural compounds.

The identification of bioactive compounds through these computational methods is a powerful tool in drug discovery and natural product chemistry. It allows for the rapid assessment of a large number of molecules, prioritizing those with the highest likelihood of being active for further experimental investigation.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Strategies for 2-(2,6-Dimethoxyphenoxy)ethanol and its Analogs

The traditional synthesis of phenoxyethanols often involves the reaction of phenols with ethylene (B1197577) oxide, a process that raises environmental and safety concerns. Consequently, research is pivoting towards greener and more sustainable synthetic routes. For the production of this compound and its analogs, several innovative strategies are being investigated.

One promising "green chemistry" approach involves the use of ethylene carbonate as a substitute for ethylene oxide. This method is inherently safer and can be catalyzed by heterogeneous catalysts like Na-mordenite, which can be more easily recovered and recycled compared to traditional homogeneous catalysts. While this has been explored for unsubstituted phenol (B47542), the adaptation of this methodology for substituted phenols, such as 2,6-dimethoxyphenol (B48157), is a key area of ongoing research. The goal is to achieve high selectivity and yield under solventless conditions, further enhancing the environmental credentials of the synthesis.

Another avenue for sustainable synthesis is the utilization of bio-based feedstocks. There is growing interest in producing phenoxyethanol (B1677644) from bio-derived ethanol (B145695), which would significantly reduce the carbon footprint of the final product. For this compound specifically, its structural similarity to lignin (B12514952) building blocks opens up the possibility of direct valorization from this abundant biopolymer, a key goal in the development of integrated biorefineries.

Biocatalysis also presents a powerful tool for the synthesis of functionalized phenoxyethanols. The use of enzymes, such as lipases, for the esterification of phenolic compounds offers a mild and highly selective alternative to conventional chemical methods. Research into enzymatic etherification, potentially using engineered enzymes, could lead to highly efficient and sustainable routes to this compound and its derivatives under ambient conditions.

| Synthetic Strategy | Key Features | Potential Advantages for this compound |

| Ethylene Carbonate Route | Replaces ethylene oxide with ethylene carbonate; often uses heterogeneous catalysts. | Increased safety, easier catalyst recycling, potential for solventless conditions. |

| Bio-based Feedstocks | Utilizes ethanol derived from biomass. | Reduced carbon footprint, alignment with circular economy principles. |

| Lignin Valorization | Direct conversion of lignin or its derivatives. | Utilization of abundant, renewable feedstock; potential for integrated biorefinery processes. |

| Biocatalysis | Employs enzymes (e.g., lipases, engineered etherifying enzymes). | High selectivity, mild reaction conditions, environmentally friendly. |

Exploration of Unconventional Reactivity and Advanced Catalytic Transformations

Beyond its synthesis, the inherent reactivity of this compound is a fertile ground for scientific exploration. Its structure, featuring an aromatic ether linkage and a primary alcohol, allows for a range of chemical modifications.

A significant area of research is the catalytic cleavage of the C-O ether bond. This is particularly relevant given the compound's status as a lignin model compound. Studies on the hydrogenolysis of 2,6-dimethoxyphenol, a direct precursor, using catalysts like vanadium have shown the feasibility of breaking down this linkage to produce valuable smaller molecules without

常见问题

Basic: What are the optimal synthetic routes for 2-(2,6-Dimethoxyphenoxy)ethanol, and how can reaction efficiency be improved?

Methodological Answer:

The compound is typically synthesized via a two-step process. First, a β-O-4 lignin model dimer precursor (e.g., threo-3-(4-ethoxy-3-methoxyphenyl)-2-(2,6-dimethoxyphenoxy)-3-hydroxypropanoic acid) is prepared by coupling aromatic alcohols under acidic conditions. The second step involves hydrolysis or reduction to yield the final diol structure. To improve efficiency, stoichiometric control of sulfuric acid as a catalyst and reflux duration (4–6 hours) are critical. Recrystallization from methanol or ethanol ensures purity (>95%) . Optimization can be monitored via thin-layer chromatography (TLC) or HPLC to track intermediate formation.

Basic: What are the recommended methods for purifying and characterizing this compound?

Methodological Answer:

- Purification: Use recrystallization (methanol/ethanol) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate stereoisomers (erythro vs. threo forms). HPLC with a chiral column can resolve diastereomers, as seen in lignin model systems .

- Characterization:

Basic: How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

Methodological Answer:

The compound is sensitive to hydrolysis and oxidation. Store under inert gas (N/Ar) at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture or acidic/basic environments, as these may cleave β-O-4 ether bonds. Stability assays (e.g., HPLC monitoring over 30 days) under varying pH and temperature are recommended to establish shelf-life .

Advanced: How is this compound used to study lignin degradation mechanisms in fungal systems?

Methodological Answer:

The compound serves as a non-phenolic β-O-4 lignin model dimer to investigate enzymatic pathways. For example, Cryptoderma pini degrades it via two pathways:

- O-C4 cleavage: Produces veratrylglycerol derivatives.

- β-etherified aromatic ring opening: Generates syringyl-type fragments.

Experimental design involves incubating the compound with fungal cultures, followed by LC-MS/MS to identify degradation products. Parallel assays for ligninolytic enzymes (laccase, Mn-peroxidase) in extracellular fluid are critical to correlate activity with degradation efficiency .

Advanced: What analytical strategies resolve contradictions in stereochemical assignments of erythro/threo diastereomers?

Methodological Answer:

Contradictions often arise from overlapping NMR signals. Use the following:

- Kinetic hydrolysis: Erythro forms hydrolyze faster than threo under acidic conditions, confirmed by molar ratio analysis ( for erythro, for threo) .

- HPLC elution order: Erythro diastereomers elute earlier than threo on reversed-phase columns .

- X-ray diffraction: Directly confirm absolute configuration and intramolecular H-bonding patterns (e.g., O3–H3⋯O6 interactions in threo forms) .

Advanced: How does the compound’s conformation impact its interaction with lignin-degrading enzymes?

Methodological Answer:

The ethyl ether substituent at the α-position alters molecular flexibility, affecting enzyme binding. Compare degradation rates of ethyl- vs. methyl-substituted analogs using:

- Docking simulations: Model interactions with fungal peroxidase active sites.

- Isothermal titration calorimetry (ITC): Quantify binding affinity changes.

For example, ethyl-substituted analogs show reduced cleavage rates due to steric hindrance, as demonstrated in Cryptoderma pini assays .

Advanced: What role does this compound play in studying hydrogen-bonding networks in lignin polymers?

Methodological Answer:

The compound’s terminal hydroxyl groups form intramolecular H-bonds (e.g., O10–H10⋯O13) and intermolecular networks (e.g., O11–H11⋯O4 between asymmetric units). These interactions are mapped via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。